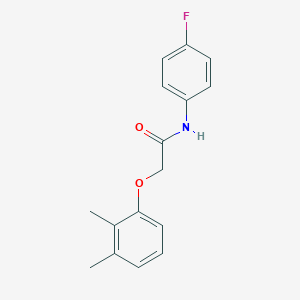
N-(4-BROMOPHENYL)-4-(QUINOLINE-8-SULFONAMIDO)BENZAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-BROMOPHENYL)-4-(QUINOLINE-8-SULFONAMIDO)BENZAMIDE is a complex organic compound that features a bromophenyl group, a quinolinylsulfonyl group, and a benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMOPHENYL)-4-(QUINOLINE-8-SULFONAMIDO)BENZAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Bromophenyl Intermediate: Starting with a bromination reaction of aniline to form 4-bromoaniline.
Quinolinylsulfonylation: Reacting 8-quinolinesulfonyl chloride with 4-bromoaniline to form the sulfonamide intermediate.
Amidation: Coupling the sulfonamide intermediate with benzoyl chloride to form the final benzamide compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-BROMOPHENYL)-4-(QUINOLINE-8-SULFONAMIDO)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions could target the nitro or sulfonyl groups, leading to amine or thiol derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of advanced materials or chemical processes.
Mécanisme D'action
The mechanism by which N-(4-BROMOPHENYL)-4-(QUINOLINE-8-SULFONAMIDO)BENZAMIDE exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Signal Pathways: It could modulate signal transduction pathways by interacting with receptors or other proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-chlorophenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide: Similar structure with a chlorine atom instead of bromine.
N-(4-fluorophenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide: Similar structure with a fluorine atom instead of bromine.
Uniqueness
N-(4-BROMOPHENYL)-4-(QUINOLINE-8-SULFONAMIDO)BENZAMIDE is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets compared to its chlorine or fluorine analogs.
Propriétés
Formule moléculaire |
C22H16BrN3O3S |
|---|---|
Poids moléculaire |
482.4g/mol |
Nom IUPAC |
N-(4-bromophenyl)-4-(quinolin-8-ylsulfonylamino)benzamide |
InChI |
InChI=1S/C22H16BrN3O3S/c23-17-8-12-18(13-9-17)25-22(27)16-6-10-19(11-7-16)26-30(28,29)20-5-1-3-15-4-2-14-24-21(15)20/h1-14,26H,(H,25,27) |
Clé InChI |
ZXORIVUJWSRWHL-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)Br)N=CC=C2 |
SMILES canonique |
C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)Br)N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-bromo-3,4,5-trimethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B375088.png)
![Methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B375089.png)
![Pentyl 4-{[(2-bromophenoxy)acetyl]amino}benzoate](/img/structure/B375091.png)
![Ethyl 3-{[(2,6-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B375092.png)
![Ethyl 6-methoxy-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B375094.png)
![Ethyl 4-[(4-chloro-2-methylphenyl)amino]-6-methoxyquinoline-3-carboxylate](/img/structure/B375095.png)

![Ethyl 6-methoxy-4-{[4-(propoxycarbonyl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B375099.png)
![cyclohexyl 2-{[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B375100.png)
![N-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-4-METHYLPENTANAMIDE](/img/structure/B375101.png)
![3-chloro-1-(4-methoxyphenyl)-4-[3-(trifluoromethyl)anilino]-1H-pyrrole-2,5-dione](/img/structure/B375102.png)
![Propyl 3-{[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonylamino}benzoate](/img/structure/B375103.png)
![3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]-1-[2-(TRIFLUOROMETHYL)PHENYL]THIOUREA](/img/structure/B375105.png)
![2-bromo-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}benzamide](/img/structure/B375106.png)
